

Theoretical and Computational Insights into 2-(3-Bromophenyl)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of **2-(3-Bromophenyl)pyrrolidine**, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental and computational data for this specific molecule, this document leverages information from closely related analogs, particularly 2-phenylpyrrolidine and other substituted arylpyrrolidines, to project its structural, spectroscopic, and potential biological properties. This guide outlines methodologies for its synthesis, predicted spectroscopic signatures, and computational analysis, offering a foundational resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological pathways where the pyrrolidine scaffold is prevalent.

Introduction

The pyrrolidine ring is a fundamental heterocyclic scaffold found in a multitude of natural products and synthetic bioactive molecules.^[1] Its saturated, non-planar structure provides a three-dimensional framework that is highly valuable for exploring chemical space in drug design. The introduction of an aryl substituent at the 2-position, as seen in 2-arylpyrrolidines, often imparts significant biological activity.^[2] The specific compound, **2-(3-Bromophenyl)pyrrolidine**, incorporates a bromine atom on the phenyl ring, a common

modification in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

This document serves as a technical resource, compiling predicted data and established methodologies to facilitate further research into **2-(3-Bromophenyl)pyrrolidine**.

Molecular Properties and Synthesis

Based on available data for the hydrochloride salt of the (S)-enantiomer and the racemic mixture, the fundamental properties of **2-(3-Bromophenyl)pyrrolidine** can be summarized.[\[3\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Properties

Property	Predicted Value/Information	Source/Analogy
Molecular Formula	C ₁₀ H ₁₂ BrN	[5]
Molecular Weight	226.11 g/mol	[5]
CAS Number	383127-79-5 (racemate)	[5]
1391452-66-6 ((S)-enantiomer HCl)	[4]	
Boiling Point	~286 °C	[5]
Topological Polar Surface Area (TPSA)	12.03 Å ²	[4]
LogP	3.2954	[4]

Synthesis Strategies

The synthesis of 2-arylpyrrolidines can be achieved through various established methods. A common and effective approach involves the asymmetric synthesis starting from γ -chloro N-(tert-butanesulfinyl)ketimines, which allows for high enantioselectivity.[\[7\]](#) Another viable route is the copper-catalyzed intermolecular carboamination of vinylarenes.[\[2\]](#)

Experimental Protocol: Asymmetric Synthesis of 2-Arylpyrrolidines (Analog-Based)[\[7\]](#)

This protocol is based on the synthesis of similar 2-arylpyrrolidines and is expected to be adaptable for **2-(3-Bromophenyl)pyrrolidine**.

- Starting Material Preparation: The corresponding γ -chloro N-(tert-butanesulfinyl)ketimine is synthesized from 3-bromochloroacetophenone.
- Reductive Cyclization: The ketimine is treated with a reducing agent, such as LiBEt₃H, to induce a diastereoselective cyclization.
- Deprotection: The tert-butanesulfinyl group is removed under acidic conditions to yield the final **2-(3-bromophenyl)pyrrolidine**.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for **2-(3-Bromophenyl)pyrrolidine** is not readily available. The following data is predicted based on the known spectra of 2-phenylpyrrolidine and general principles of spectroscopy.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

- Aromatic Protons (C₆H₄): Multiplets in the range of δ 7.0-7.5 ppm.
- CH Proton (Pyrrolidine C2): A multiplet around δ 4.0-4.5 ppm.
- CH₂ Protons (Pyrrolidine): Multiplets between δ 1.8-3.5 ppm.
- NH Proton: A broad singlet, chemical shift dependent on solvent and concentration.

¹³C NMR (Predicted):

- Aromatic Carbons: Signals in the region of δ 120-145 ppm, with the carbon attached to bromine showing a characteristic shift.
- CH Carbon (Pyrrolidine C2): A signal around δ 60-65 ppm.
- CH₂ Carbons (Pyrrolidine): Signals in the range of δ 25-50 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode
3300-3400 (broad)	N-H stretch
3000-3100	Aromatic C-H stretch
2850-2960	Aliphatic C-H stretch
1450-1600	Aromatic C=C stretch
1000-1100	C-N stretch
500-600	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for bromine-containing compounds, with two molecular ion peaks of nearly equal intensity at M⁺ and M+2.[13][14][15][16]

- Molecular Ion (M⁺): m/z 225 and 227.
- Major Fragments: Loss of the bromine atom, and fragmentation of the pyrrolidine ring.

Theoretical and Computational Studies

While no specific computational studies on **2-(3-Bromophenyl)pyrrolidine** have been published, density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools to investigate its properties.[17][18][19][20][21]

Computational Methodology

A typical computational workflow for analyzing this molecule would involve:

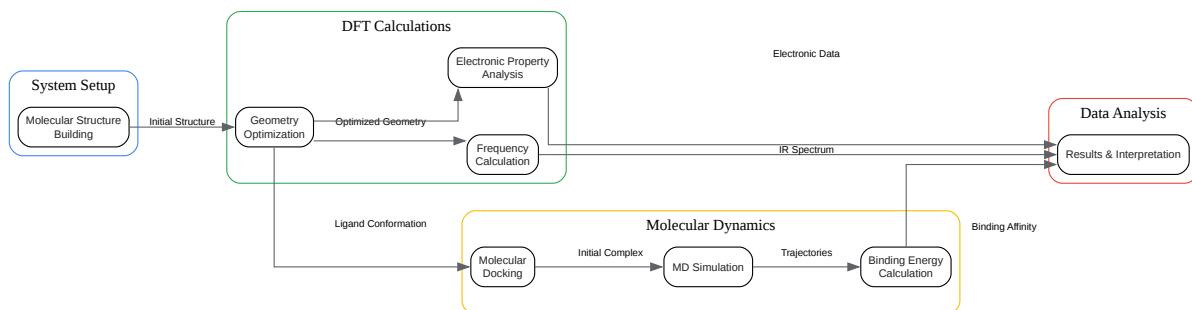
Protocol: DFT and Molecular Dynamics Simulations

- Geometry Optimization: The 3D structure of **2-(3-Bromophenyl)pyrrolidine** is optimized using a DFT method, such as B3LYP with a 6-31G(d,p) basis set.[17]

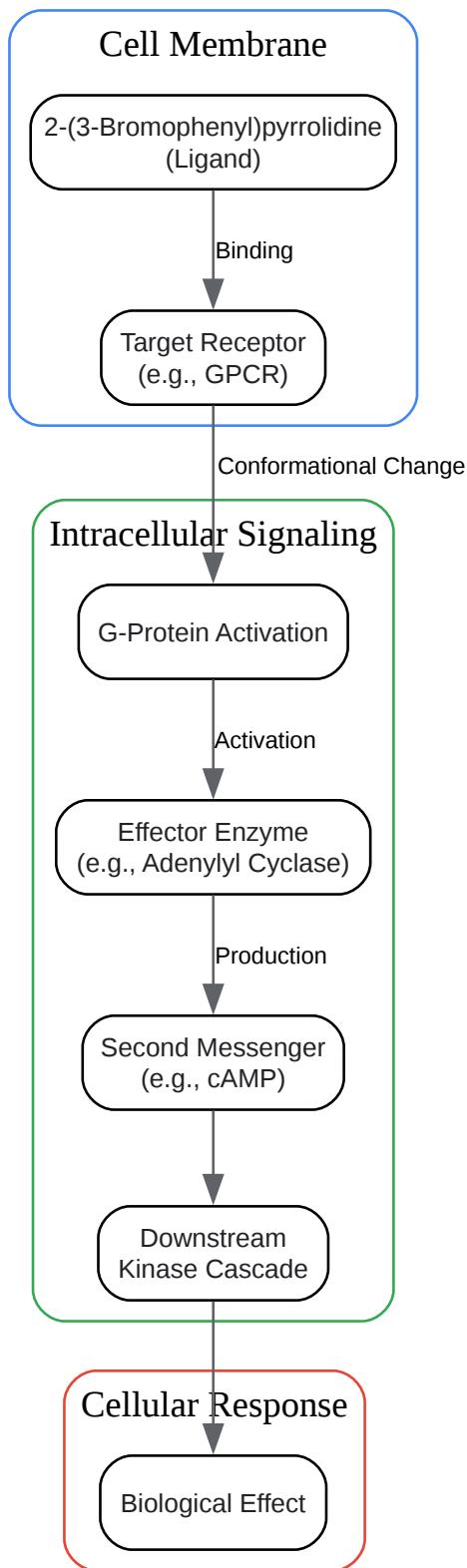
- Vibrational Frequency Analysis: Calculation of vibrational frequencies to confirm the optimized structure as a true minimum and to predict the IR spectrum.
- Electronic Property Calculation: Determination of electronic properties such as HOMO-LUMO gap, molecular electrostatic potential, and partial atomic charges.
- Molecular Docking: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of the molecule to the receptor's active site.[22][23][24][25]
- Molecular Dynamics (MD) Simulation: MD simulations can be performed to study the dynamic behavior of the molecule, either in solution or in complex with a biological target, providing insights into its conformational flexibility and interaction stability.[26][27][28][29][30][31]

Visualizations

The logical flow of a computational investigation and a hypothetical signaling pathway involving a pyrrolidine derivative can be visualized using diagrams.



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Computational analysis workflow for **2-(3-Bromophenyl)pyrrolidine**.[Click to download full resolution via product page](#)

Hypothetical signaling pathway involving a pyrrolidine-based ligand.

Potential Biological Activity and Future Directions

Pyrrolidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The presence of the 3-bromophenyl group may enhance binding affinity and selectivity for specific targets through halogen bonding and increased lipophilicity.

Future research should focus on:

- **Synthesis and Characterization:** The actual synthesis and full spectroscopic characterization of **2-(3-Bromophenyl)pyrrolidine** are crucial to validate the predicted data.
- **Biological Screening:** In vitro and in vivo screening against a panel of relevant biological targets will help to identify its pharmacological profile.
- **Computational Refinement:** With experimental data, the computational models can be refined to provide more accurate predictions of the molecule's behavior and to guide the design of more potent and selective analogs.

Conclusion

This technical guide provides a foundational overview of the theoretical and computational aspects of **2-(3-Bromophenyl)pyrrolidine**. By leveraging data from analogous compounds, it offers valuable insights into its synthesis, spectroscopic properties, and potential for further investigation. The outlined experimental and computational protocols serve as a roadmap for researchers aiming to explore the therapeutic potential of this and related pyrrolidine derivatives. The continued exploration of such scaffolds holds significant promise for the discovery of novel drug candidates.

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